molecular formula C19H20ClN3OS B3739942 4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3739942
M. Wt: 373.9 g/mol
InChI Key: SWEOFYROWWLOMH-UHFFFAOYSA-N
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Description

4-Chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a benzoylthiourea derivative characterized by a chloro-substituted benzamide core linked to a piperidine-containing carbamothioyl group. Its structure features:

  • Piperidine ring in the carbamothioyl moiety, contributing to conformational flexibility and hydrogen-bonding capabilities.
  • Thiocarbonyl (C=S) group, which distinguishes it from conventional urea derivatives and influences coordination chemistry .

This compound belongs to a broader class of benzoylthioureas, which are studied for their diverse applications in medicinal chemistry, material science, and coordination chemistry.

Properties

IUPAC Name

4-chloro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c20-15-6-4-14(5-7-15)18(24)22-19(25)21-16-8-10-17(11-9-16)23-12-2-1-3-13-23/h4-11H,1-3,12-13H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEOFYROWWLOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Coupling with Piperidine: The 4-chlorobenzoyl chloride is then reacted with 4-(piperidin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide derivative.

    Thioamide Formation: The final step involves the conversion of the amide to a thioamide using Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide undergoes several types of chemical reactions:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thioamide group can be oxidized to a sulfoxide or sulfone, and reduced back to the amide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amide derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.

    Biological Research: Used as a tool compound to study the role of thioamides in biological systems.

    Pharmacology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: It can influence various signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Benzoylthiourea Derivatives

The target compound shares a common benzoylthiourea backbone with analogues such as:

  • 4-Chloro-N-{[4-chloro-3-(trifluoromethyl)phenyl]carbamothioyl}benzamide (CCDC 1587395): Replaces the piperidine group with a trifluoromethyl-chlorophenyl substituent, enhancing steric bulk and electron-withdrawing effects .
  • 4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide (7) : Incorporates a sulfonyl-thiophene group and piperazine ring, altering solubility and electronic properties compared to the piperidine-based target compound .
Table 1: Key Substituent Effects on Physicochemical Properties
Compound Substituent Features Impact on Properties
Target Compound Cl, Piperidine Enhanced H-bonding, moderate lipophilicity
CCDC 1587395 Cl, CF₃ Increased steric hindrance, metabolic stability
N,N-Diethyl-N’-benzoylthiourea Ethyl groups Reduced polarity, lower melting point
Compound 7 Thiophene-sulfonyl, Piperazine Improved solubility, potential for π-π stacking

Crystal Structure and Conformational Analysis

  • Piperidine Conformation: In 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate (CSD entry), the piperidine adopts a chair conformation with dihedral angles influencing crystal packing . The target compound’s piperidinylphenyl group may adopt similar chair conformations but with altered intermolecular interactions due to the phenyl spacer.
  • Hydrogen Bonding: The monohydrate analogue forms O-H⋯N and N-H⋯O bonds involving water molecules . In contrast, the target compound’s thiocarbonyl group may participate in weaker C-H⋯S interactions, affecting solubility and crystallinity.

Electronic and Bioactive Properties

  • Electron-Withdrawing Effects : The chloro group increases electrophilicity compared to methoxy or methyl substituents in analogues like 4-methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide .
  • Piperidine vs.
  • Antimicrobial Potential: Piperidine derivatives (e.g., 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) are reported to exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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